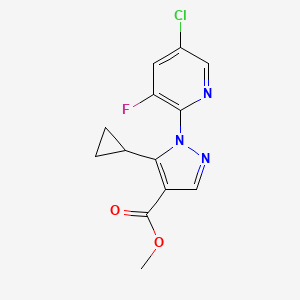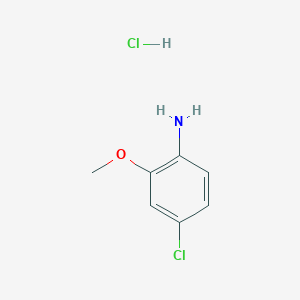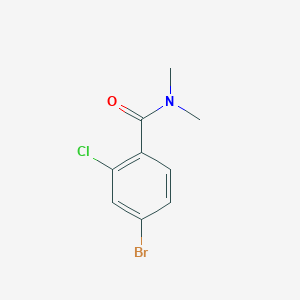
2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (abbreviated as 2-Cl-3-Me-Q-Cl) is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a member of the quinoline family of compounds, which are known for their aromatic properties, high reactivity, and their ability to form strong bonds with other molecules. 2-Cl-3-Me-Q-Cl has been used in a variety of applications, including drug synthesis, catalysis, and as a component of analytical methods.
Applications De Recherche Scientifique
Photophysical Properties and Computational Investigations
- A study explored the properties of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include derivatives of quinoline. These complexes have been characterized by various techniques including IR, NMR, and luminescence, indicating potential applications in optoelectronics and material science (Albertino et al., 2007).
Synthesis and Crystal Structure Studies
- Novel quinoline derivatives were synthesized, and their structures were analyzed using X-ray crystallography. The study provides insights into the molecular geometry and electronic properties, relevant for materials science and molecular engineering (Fatma et al., 2017).
Exploration of Optoelectronic Properties
- Research on hydroquinoline derivatives, including chlorophenyl variants, has been conducted to understand their structural, electronic, and optical properties. This is crucial for developing materials with potential optoelectronic applications (Irfan et al., 2020).
Supramolecular Features Analysis
- The molecular structures of isomeric quinazolinones, including chlorophenyl derivatives, were determined, highlighting the influence of weak interactions in their crystal packing. This research provides valuable insights for the design of supramolecular materials (Mandal & Patel, 2018).
Reactivity and Synthesis Studies
- Various studies have been conducted on the reactivity and synthesis of compounds related to chlorophenyl quinoline derivatives. These studies contribute to the understanding of reaction mechanisms and synthesis pathways in organic chemistry (Fukuda et al., 1977).
Luminescent Properties and Catalysis
- Some research explored the luminescent properties and catalytic applications of cyclometalated complexes involving chlorophenylpyridine derivatives, indicating their potential in photophysical studies and catalytic processes (Xu et al., 2014).
Mécanisme D'action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The mode of action of these compounds is dependent on the specific characteristics of the pathogen . They often work by interacting with specific receptors or enzymes in the body, altering their function and leading to changes in cellular processes .
Biochemical pathways
Similar compounds like indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-7-2-3-8-14(13)20-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVGFLTFZVJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200348 | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-96-9 | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


